

The Pharmacodynamics of C5aR1 Inhibition: A Technical Guide to Avacopan (CCX168)

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Compound of Interest		
Compound Name:	C5aR-IN-2	
Cat. No.:	B12397957	Get Quote

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Disclaimer: The compound "C5aR-IN-2" could not be identified in publicly available literature. This document provides a comprehensive overview of the pharmacodynamics of Avacopan (CCX168), a well-characterized and clinically approved selective antagonist of the C5a Receptor 1 (C5aR1), as a representative example of a C5aR1 inhibitor.

Introduction: Targeting the C5a-C5aR1 Axis

The complement system is a critical component of the innate immune response. Upon activation, the C5 convertase cleaves the C5 protein into C5a and C5b. C5a is a potent proinflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1, or CD88). The interaction between C5a and C5aR1 on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.

Avacopan (formerly CCX168) is an orally bioavailable, small-molecule selective antagonist of C5aR1. It functions as a competitive inhibitor, blocking the binding of C5a to its receptor and thereby attenuating the downstream inflammatory signaling cascade.[1][2] This targeted approach has shown therapeutic efficacy in conditions such as ANCA-associated vasculitis, leading to its clinical approval.[2]



Mechanism of Action and Signaling Pathways

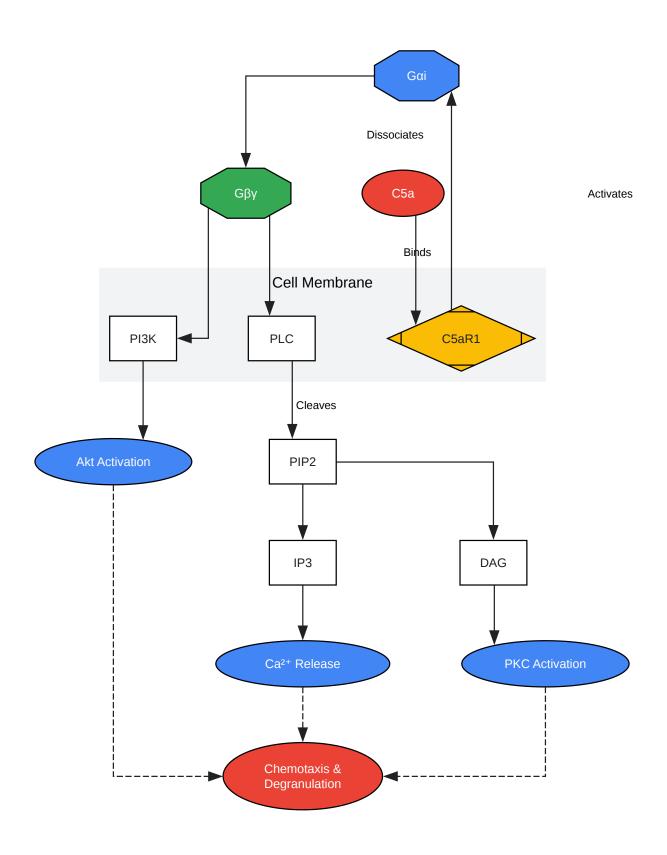
Avacopan competitively and selectively binds to the human C5aR1.[3] This prevents the binding of the endogenous ligand C5a, a potent chemoattractant for neutrophils.[4] By inhibiting this interaction, Avacopan blocks C5a-mediated neutrophil activation and migration.

The binding of C5a to C5aR1 initiates signaling through two primary pathways: G protein-dependent and β -arrestin-dependent pathways. Avacopan, by blocking the initial ligand-receptor interaction, inhibits both of these downstream cascades.

- G Protein-Dependent Signaling: C5aR1 primarily couples to the inhibitory G protein, Gαi.
 This leads to the dissociation of the Gβγ subunits, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, on the other hand, is crucial for cell migration and survival.
- β-Arrestin-Dependent Signaling: Upon agonist binding, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize the G protein signaling and can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway. β-arrestin recruitment also mediates receptor internalization.

Below are diagrams illustrating the C5aR1 signaling pathway and the mechanism of action of Avacopan.

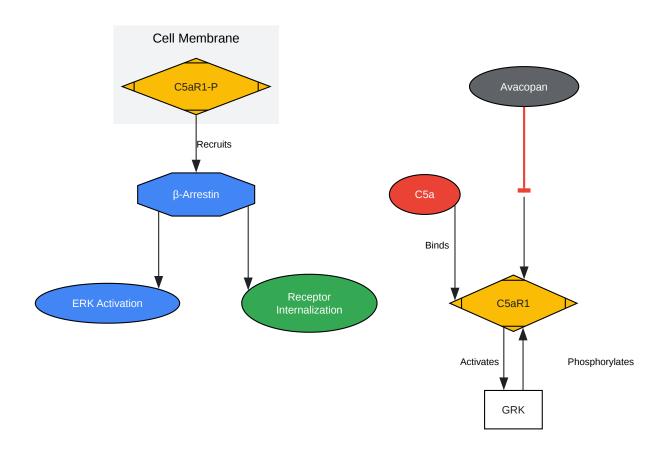


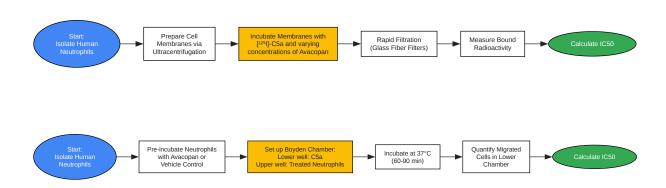


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Figure 1: C5aR1 G Protein-Dependent Signaling Pathway.







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